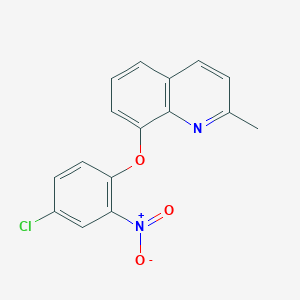

8-(4-氯-2-硝基苯氧基)-2-甲基喹啉

货号 B2884701

CAS 编号:

852932-31-1

分子量: 314.73

InChI 键: YSAQNDQXMRTKGM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It likely contains a 4-chloro-2-nitrophenoxy group attached to the 8-position of the quinoline .

Synthesis Analysis

While the specific synthesis pathway for “8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline” is not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis

The molecular structure would likely consist of a quinoline backbone with a 4-chloro-2-nitrophenoxy group attached to the 8-position .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of quinolines and nitrophenols, such as electrophilic aromatic substitution or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Similar compounds often have moderate to high polarity and can form hydrogen bonds .科学研究应用

- Field : Pharmaceutical Sciences .

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods : Researchers synthesize a variety of indole derivatives to study their biological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- Field : Materials Science .

- Application : These crystals are used in optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods : The crystals are grown by a slow evaporation method .

- Results : The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material .

- Field : Chemical Engineering .

- Application : This compound is used as building blocks for dyes, plastics, explosives. It acts as a catalytic agent, petrochemical additive and used in organic synthesis .

- Methods : It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .

- Results : The reaction results in the production of 2-chloro-4-nitro-anisole .

Indole Derivatives

4-Chloro-2-nitroaniline Nonlinear Optical Single Crystals

2-Chloro-4-nitrophenol

未来方向

属性

IUPAC Name |

8-(4-chloro-2-nitrophenoxy)-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c1-10-5-6-11-3-2-4-15(16(11)18-10)22-14-8-7-12(17)9-13(14)19(20)21/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAQNDQXMRTKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

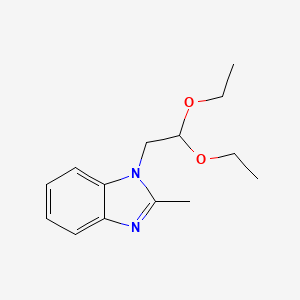

1-(2,2-Diethoxyethyl)-2-methylbenzimidazole

370845-97-9

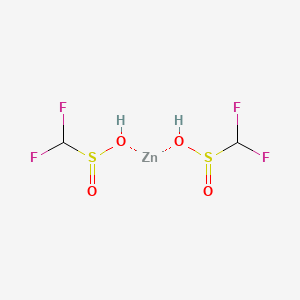

Bis(((difluoromethyl)sulfinyl)oxy)ZINC

1355729-38-2; 1562989-18-7

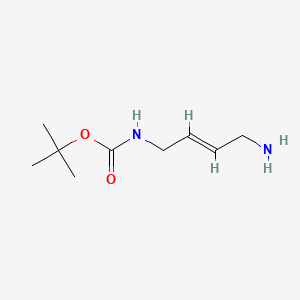

tert-Butyl (4-aminobut-2-en-1-yl)carbamate

146394-99-2; 1807939-98-5

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)

![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)